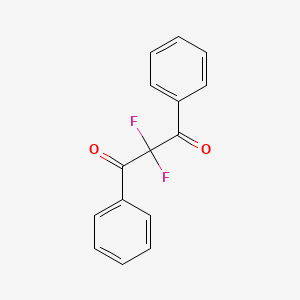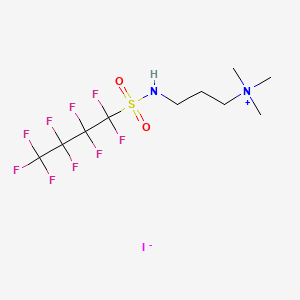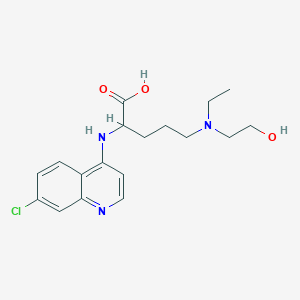
Hydroxychloroquine Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxychloroquine Acid is a derivative of chloroquine, belonging to the class of 4-aminoquinolines. It is widely known for its use as an antimalarial medication and has been employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
準備方法
Synthetic Routes and Reaction Conditions: Hydroxychloroquine Acid can be synthesized through several methods. One common approach involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction typically requires controlled conditions, such as maintaining a specific temperature and pH level.
Industrial Production Methods: In industrial settings, the production of this compound involves a series of steps to ensure high purity. The process includes the selective removal of impurities using specific reactants and solvents, followed by hydrolysis and crystallization . The final product is obtained through careful isolation and purification techniques.
化学反応の分析
Types of Reactions: Hydroxychloroquine Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Hydroxychloroquine Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes.
Medicine: this compound is extensively studied for its potential therapeutic effects in treating diseases such as malaria, autoimmune disorders, and viral infections
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Hydroxychloroquine Acid is often compared with other 4-aminoquinoline derivatives, such as chloroquine and quinacrine . While these compounds share similar structures and mechanisms of action, this compound is known for its lower toxicity and better safety profile . This makes it a preferred choice in clinical settings for treating autoimmune diseases and malaria.
類似化合物との比較
- Chloroquine
- Quinacrine
- Amodiaquine
- Primaquine
Hydroxychloroquine Acid stands out due to its unique combination of efficacy and safety, making it a valuable compound in both research and clinical applications.
特性
分子式 |
C18H24ClN3O3 |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |
InChIキー |
NGIQEFDBCXQPBR-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




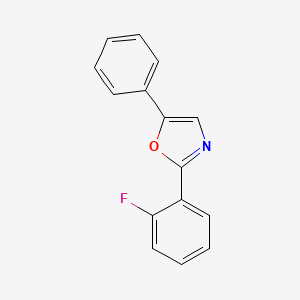
![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
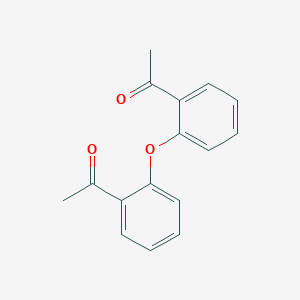
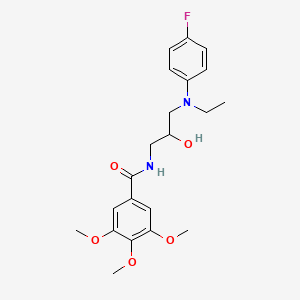
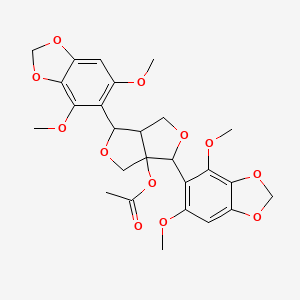

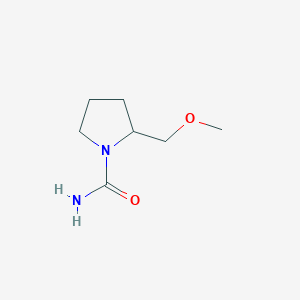
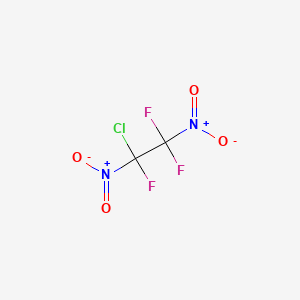
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

